7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid
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Overview
Description
7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₉FO₄ and a molecular weight of 224.19 g/mol . This compound is part of the isochroman family, which is known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.
Fluorination: Introduction of the fluorine atom at the desired position using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Cyclization: Formation of the isochroman ring through cyclization reactions, often involving acid or base catalysis.
Oxidation: Introduction of the oxo group through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide.
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity to these targets, while the oxo and carboxylic acid groups facilitate interactions through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid include:
7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
7-Fluoro-3-methyl-1-oxo-isochroman-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
7-Fluoro-3-methyl-1-oxo-isochroman-3-ethyl ester: Similar structure but with an ester group instead of a carboxylic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-fluoro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-11(10(14)15)5-6-2-3-7(12)4-8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULZBQUVVYJDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)F)C(=O)O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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